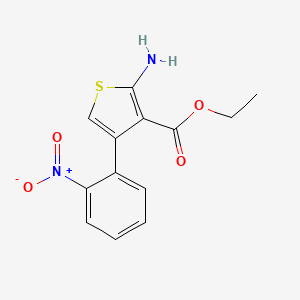

Ethyl 2-amino-4-(2-nitrophenyl)thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-amino-4-(2-nitrophényl)thiophène-3-carboxylate d'éthyle est un composé hétérocyclique appartenant à la famille des thiophènes. Ce composé est connu pour sa structure unique, qui comprend un cycle thiophène substitué par un groupe amino, un groupe nitrophényle et un groupe ester éthylique. C'est un composé intermédiaire utilisé dans diverses synthèses chimiques et il a des applications significatives en chimie médicinale .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le 2-amino-4-(2-nitrophényl)thiophène-3-carboxylate d'éthyle peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction de Gewald, qui est une réaction de condensation entre le soufre, un composé α-méthylène carbonyle et un α-cyanoester . La réaction nécessite généralement une base comme l'éthylate de sodium et est réalisée sous reflux.

Méthodes de production industrielle

Dans les milieux industriels, la synthèse de ce composé implique souvent l'utilisation de la 4-nitrophénylacétone et du cyanoacétate d'éthyle comme matières premières. La réaction est catalysée par une base et conduite sous des conditions de température et de pression contrôlées afin d'assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-amino-4-(2-nitrophényl)thiophène-3-carboxylate d'éthyle subit diverses réactions chimiques, notamment :

Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitroso ou nitro.

Réduction : Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur de palladium.

Substitution : Le groupe ester éthylique peut être hydrolysé pour former l'acide carboxylique correspondant.

Réactifs et conditions courants

Oxydation : Réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Hydrogène gazeux avec du palladium sur carbone (Pd/C) comme catalyseur.

Substitution : Hydrolyse acide ou basique utilisant de l'acide chlorhydrique ou de l'hydroxyde de sodium.

Principaux produits formés

Oxydation : Formation de dérivés nitroso ou nitro.

Réduction : Formation de dérivés aminés.

Substitution : Formation de dérivés d'acide carboxylique.

Applications de la recherche scientifique

Le 2-amino-4-(2-nitrophényl)thiophène-3-carboxylate d'éthyle a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de divers composés hétérocycliques.

Biologie : Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Industrie : Employé dans la production de semi-conducteurs organiques et autres matériaux de pointe.

Mécanisme d'action

Le mécanisme d'action du 2-amino-4-(2-nitrophényl)thiophène-3-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans la synthèse du Relugolix, le composé agit comme un précurseur qui subit de nouvelles modifications chimiques pour produire le principe actif pharmaceutique. Les cibles moléculaires et les voies impliquées dans ses activités biologiques sont encore à l'étude, mais on pense qu'il interagit avec diverses enzymes et récepteurs dans l'organisme .

Applications De Recherche Scientifique

Ethyl 2-amino-4-(2-nitrophenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Employed in the production of organic semiconductors and other advanced materials.

Mécanisme D'action

The mechanism of action of ethyl 2-amino-4-(2-nitrophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, in the synthesis of Relugolix, the compound acts as a precursor that undergoes further chemical modifications to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various enzymes and receptors in the body .

Comparaison Avec Des Composés Similaires

Le 2-amino-4-(2-nitrophényl)thiophène-3-carboxylate d'éthyle peut être comparé à d'autres composés similaires, tels que :

2-amino-4-(3-nitrophényl)thiophène-3-carboxylate d'éthyle : Structure similaire mais avec le groupe nitro en position différente, ce qui conduit à des propriétés chimiques et une réactivité différentes.

2-amino-4-(4-nitrophényl)thiophène-3-carboxylate d'éthyle : Un autre isomère avec le groupe nitro en position para, utilisé dans des applications similaires mais avec une réactivité distincte.

Ces comparaisons mettent en évidence le caractère unique du 2-amino-4-(2-nitrophényl)thiophène-3-carboxylate d'éthyle en termes de son motif de substitution spécifique et de son comportement chimique qui en résulte.

Propriétés

Formule moléculaire |

C13H12N2O4S |

|---|---|

Poids moléculaire |

292.31 g/mol |

Nom IUPAC |

ethyl 2-amino-4-(2-nitrophenyl)thiophene-3-carboxylate |

InChI |

InChI=1S/C13H12N2O4S/c1-2-19-13(16)11-9(7-20-12(11)14)8-5-3-4-6-10(8)15(17)18/h3-7H,2,14H2,1H3 |

Clé InChI |

LKFJKIGJYURMNP-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2[N+](=O)[O-])N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)